molecular formula C20H25NO3S B2692769 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1421485-59-7

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2692769
CAS No.: 1421485-59-7
M. Wt: 359.48
InChI Key: IETQVKSUXILATF-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound with the CAS Number 1421485-59-7 and a molecular formula of C20H25NO3S. It has a molecular weight of 359.48 g/mol and is offered with a guaranteed purity of 95% or higher . This compound is characterized by a central structure featuring a cyclopropyl group, a class of hydrocarbons known for their unique ring strain and physicochemical properties . In pharmaceutical research, cyclopropane derivatives are frequently employed to enhance the metabolic stability and biological activity of lead molecules, fix conformational geometry, and improve pharmacokinetic profiles . The specific combination of the cyclopropyl, hydroxy, phenyl, and trimethylbenzenesulfonamide groups in this molecule makes it a valuable building block for medicinal chemistry and drug discovery programs, particularly in the synthesis and optimization of novel small-molecule therapeutics . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-14-11-16(3)19(12-15(14)2)25(23,24)21-13-20(22,18-9-10-18)17-7-5-4-6-8-17/h4-8,11-12,18,21-22H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETQVKSUXILATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Hydroxylation: The hydroxy group is usually introduced via an oxidation reaction, such as the Sharpless asymmetric dihydroxylation.

    Sulfonamide Formation: The benzenesulfonamide backbone is formed by reacting a sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the cyclopropyl group.

    Substitution: Various substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are typical.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological studies, this compound can be used to investigate the effects of cyclopropyl and sulfonamide groups on biological activity. It serves as a model compound for studying enzyme interactions and metabolic pathways.

Medicine

Medically, this compound is explored for its potential therapeutic properties. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the cyclopropyl group may influence its pharmacokinetics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the cyclopropyl and sulfonamide groups.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves interactions with various molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The cyclopropyl group may affect the compound’s binding affinity and specificity, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamides are a diverse class of compounds with applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Benzene Substituents Amine Substituents Key Features HRMS [M+Na]+ (Observed)
Target Compound 2,4,5-trimethyl 2-cyclopropyl-2-hydroxy-2-phenylethyl Tertiary alcohol, cyclopropane, phenyl; high lipophilicity (predicted logP ~4.2) Not reported
N-(2-Aminoethyl)-2,4,6-trimethylbenzenesulfonamide (12a) 2,4,6-trimethyl 2-aminoethyl Primary amine; hydrophilic (logP ~1.8); symmetrical substitution enhances crystallinity 437.15098
N-(2-Phenylethyl)-4-methylbenzenesulfonamide 4-methyl 2-phenylethyl Simple aryl-alkyl substitution; moderate lipophilicity (logP ~3.5) Not reported

Key Findings:

This asymmetry may also influence solubility and intermolecular interactions .

Amine Group Substituents: The target compound’s cyclopropyl, phenyl, and hydroxyl groups contribute to high lipophilicity, making it more membrane-permeable than hydrophilic analogs like 12a. However, this may reduce aqueous solubility. In contrast, 2-aminoethyl in 12a enhances water solubility and enables hydrogen bonding, which is critical for interactions with biological targets (e.g., enzymes or receptors).

Synthetic Challenges :

  • Introducing the cyclopropyl and tertiary alcohol groups in the target compound likely requires multi-step synthesis, including cyclopropanation and oxidation/hydroxylation steps. In comparison, 12a’s primary amine can be synthesized via direct alkylation .

However, the bulky cyclopropyl and phenyl groups could sterically hinder access to active sites. Compound 12a’s primary amine is more reactive in conjugation reactions (e.g., with carbonyl groups), as demonstrated in chemoselective alkynylation studies .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C18H25NO3S\text{C}_{18}\text{H}_{25}\text{N}\text{O}_3\text{S}

Key Features:

  • Cyclopropyl Group: Contributes to the compound's unique pharmacological properties.
  • Hydroxy Group: Potentially enhances solubility and bioavailability.
  • Trimethylbenzenesulfonamide Moiety: Imparts biological activity through interactions with specific molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Specifically, it has shown efficacy against breast and colon cancer cells, leading to decreased cell viability and increased cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation: It can act as a modulator for certain receptors that regulate inflammatory responses and cellular growth.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various bacterial strains demonstrated that this sulfonamide derivative significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial properties.

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells, validating its potential as an anticancer agent.

Q & A

Basic: What synthetic strategies are optimal for preparing N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide?

Methodological Answer:
The synthesis involves nucleophilic substitution between a cyclopropyl-hydroxy-phenylethylamine precursor and 2,4,5-trimethylbenzenesulfonyl chloride. Key steps include:

  • Catalyst/Solvent Optimization : Copper(I) iodide (1–5 mol%) in dichloromethane with t-butyl hydroperoxide as an oxidant enhances C–N bond formation .
  • Reaction Conditions : Maintain 85°C for 16 hours to achieve yields >75%. Post-reaction purification via silica gel chromatography and characterization by 1H^1 \text{H}/13C^{13} \text{C}-NMR and HRMS ensures structural fidelity .

Advanced: How can stereochemical ambiguities in the compound’s NMR data be resolved?

Methodological Answer:
Stereochemical conflicts (e.g., hydroxyl/cyclopropyl group orientation) require:

  • Advanced NMR : Use 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY to identify through-space couplings. For chiral centers, employ chiral shift reagents or derivatization with Mosher’s acid .
  • X-ray Crystallography : As demonstrated in structurally similar sulfonamides (), single-crystal analysis provides definitive stereochemical assignment .

Basic: What analytical techniques confirm the compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}-NMR (δ 7.2–7.4 ppm for aromatic protons) and 13C^{13} \text{C}-NMR (δ 120–140 ppm for sulfonamide carbons) .
  • HRMS : Match experimental [M+Na]+^+ values (e.g., 437.15098 in ) to theoretical calculations .
  • HPLC : Purity >95% confirmed using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced: How does the cyclopropyl group influence biological activity compared to thiophene or furan analogs?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs (e.g., thiophene-substituted sulfonamides in ) and test against bacterial dihydropteroate synthase.
  • Molecular Docking : Cyclopropyl’s steric bulk may hinder enzyme binding vs. planar thiophene, reducing IC50_{50} by 2–3 fold .
  • Metabolic Stability : Cyclopropane’s strain energy increases oxidative metabolism, shortening half-life in liver microsomes .

Advanced: How to address low yields (<50%) in sulfonamide bond formation?

Methodological Answer:

  • Catalyst Screening : Replace CuI with Pd(OAc)2_2 for milder conditions .
  • Solvent Optimization : Switch from dichloromethane to DMF to stabilize intermediates .
  • Coupling Reagents : Add EDCI/HOBt to activate sulfonyl chloride, improving efficiency to >85% yield .

Basic: What are the primary biological targets of this compound?

Methodological Answer:

  • Enzyme Inhibition : Target bacterial dihydropteroate synthase (Ki ~0.5 µM) via sulfonamide’s mimicry of p-aminobenzoic acid ().
  • Antimicrobial Assays : Test against S. aureus (Gram+) and E. coli (Gram–) with MIC values <10 µg/mL .

Advanced: How to resolve discrepancies in reported MIC values across studies?

Methodological Answer:

  • Standardized Protocols : Follow CLSI guidelines for broth microdilution (pH 7.4, 37°C).
  • Compound Stability : Pre-test solubility in assay media (e.g., DMSO <1% v/v) and monitor degradation via LC-MS .
  • Strain-Specific Factors : Use isogenic mutants to isolate resistance mechanisms (e.g., efflux pumps) .

Basic: What in vitro assay design considerations are critical for this compound?

Methodological Answer:

  • Cytotoxicity Screening : MTT assay on HEK293 cells (IC50_{50} >50 µM ensures selectivity) .
  • Solubility : Pre-dissolve in DMSO (10 mM stock) and dilute in PBS (final DMSO <0.1%) .
  • Positive Controls : Compare to sulfanilamide () for baseline antimicrobial activity .

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